8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
8-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyrido-triazinone core. Its structure includes a methyl group at position 8 and a methylsulfanyl (SCH₃) moiety at position 2 (Figure 1). The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is characterized by a rigid, planar aromatic system due to conjugation across the triazinone and pyridine rings, which prevents tautomerization . The methylsulfanyl group at position 2 contributes to electron-rich properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
8-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6-3-4-12-7(5-6)10-8(14-2)11-9(12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQADKCQFZOFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several methods. One common approach involves the use of microwave-assisted sequential one-pot synthesis. This method combines the efficient heating obtained under dielectric microwave heating with sequential one-pot reactions, avoiding the tedious work-up and purification of intermediate compounds . This approach is advantageous in terms of yields, reaction times, and convenient gram-scale synthesis.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microwave-assisted chemistry due to its efficiency and scalability. The process involves the reaction of appropriate starting materials under controlled microwave heating conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazine core .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Position 2 Modifications
- 2-Diethylamino-7-(3’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8h): Substituting the sulfur atom with a diethylamino group increases basicity and hydrogen-bonding capacity, which may improve solubility and microbial targeting .
Position 8 Modifications
- 8-Chloro-2-methylimidazo[1,2-a]pyridine derivatives : Chlorine substitution at position 8 in related scaffolds enhances electrophilicity and antimicrobial activity but reduces metabolic stability .
- 2-Diethylamino-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4c6): Retaining the methyl group at position 8 but adding a diethylamino group at position 2 results in a lower melting point (142–160°C) compared to the target compound, likely due to reduced crystallinity .
Physicochemical and Spectral Properties
Biological Activity
8-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the triazine class. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with specific substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and supporting research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H9N3OS
- Molecular Weight : 207.25 g/mol
The biological activity of this compound primarily involves its interaction with molecular targets in cellular pathways. Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
Anticancer Properties
Preliminary studies suggest that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis. The compound's ability to interfere with enzyme activities related to cancer progression highlights its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the methylsulfanyl group enhances its reactivity and allows it to interact with microbial targets effectively.
Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of pyrido[1,2-a][1,3,5]triazin compounds showed significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through caspase activation and disruption of mitochondrial function .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of various triazine derivatives. The results indicated that compounds similar to this compound exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and what reaction conditions are critical for achieving high yields?
Answer:
The compound is typically synthesized via alkylation or Suzuki-Miyaura cross-coupling. A common approach involves dissolving 2-amino-pyrido-triazinone precursors in acetic acid, followed by reaction with alkyl anhydrides under reflux (2 hours). Critical conditions include stoichiometric equivalence of reagents, acetic acid as solvent, and recrystallization from polar solvents (e.g., acetonitrile) for purification . Alternative methods employ palladium-catalyzed coupling with arylboronic acids in 1,4-dioxane/water, requiring precise catalyst loading (tetrakis(triphenylphosphine)palladium(0)) and sodium bicarbonate as a base . Yield optimization depends on reaction time (4–6 hours) and post-reaction solvent removal under reduced pressure .
Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
Characterization involves chromatographic (HPLC with high-resolution columns like Chromolith®) and spectroscopic techniques. Melting point determination (e.g., 573 K for analogous compounds) and recrystallization validate purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, focusing on methylsulfanyl (-SMe) and pyrido-triazinone core signals. Quantitative analysis of byproducts (e.g., unreacted boronic acids) requires calibrated LC-MS protocols .
Advanced: What methodological approaches are recommended for optimizing the Suzuki-Miyaura cross-coupling reaction in pyrido-triazinone derivatives?
Answer:
Optimization involves catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent selection (1,4-dioxane/water for biphasic conditions), and base choice (NaHCO₃ vs. K₂CO₃). Key parameters include:
- Catalyst loading : 0.05 mmol per 3 mmol substrate to minimize cost and palladium residues .
- Temperature : Reflux (≈100°C) ensures efficient coupling without decomposition.
- Stoichiometry : 1.15 equivalents of arylboronic acid to drive reaction completion .
Post-reaction, solvent removal under reduced pressure and recrystallization from acetonitrile improve yield (≥85% for derivatives like 8a–m) .
Advanced: How do variations in alkylation agents affect regioselectivity and yield of 2-(methylsulfanyl) substituents in pyrido-triazinones?
Answer:
Alkylation with methylsulfanyl precursors (e.g., methyl iodide or methyl triflate) requires precise control of pH (via NaOH in methanol) to avoid over-alkylation . Regioselectivity is influenced by steric hindrance at the triazinone ring; bulky agents favor substitution at less hindered positions. For example, alkyl anhydrides in acetic acid yield 2-alkoxy derivatives, while thiol-specific alkylation (e.g., using MeSH derivatives) targets sulfur incorporation . Yield improvements (70–90%) are achieved via dropwise addition of alkyl halides and extended reaction times (≥2 hours) .
Advanced: What experimental designs are suitable for studying environmental fate and degradation pathways of pyrido-triazinone derivatives?
Answer:
Long-term environmental studies should adopt compartmentalized designs, as outlined in Project INCHEMBIOL :
- Laboratory phase : Assess abiotic factors (hydrolysis, photolysis) under controlled pH/temperature.
- Field phase : Monitor distribution in soil/water matrices via LC-MS/MS.
- Ecotoxicology : Use microcosms to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna).
Statistical analysis (randomized block designs with split-split plots) ensures reproducibility across variables like pH and organic matter content .
Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrido-triazinone derivatives?
Answer:
Contradictions arise from differences in catalyst efficiency, solvent polarity, and purification methods. Systematic analysis involves:
- Comparative testing : Replicate protocols from conflicting studies (e.g., acetic acid vs. 1,4-dioxane) .
- Byproduct profiling : Identify impurities (e.g., unreacted amino precursors) via HPLC-UV .
- Statistical validation : Use ANOVA to assess yield variability across reaction batches .
Documentation of solvent purity, catalyst lot numbers, and recrystallization cycles is critical for reproducibility .
Basic: What solubility and stability profiles should researchers consider for in vitro assays involving this compound?
Answer:
The compound’s methylsulfanyl group enhances lipid solubility, requiring DMSO or methanol for dissolution (test at 10 mM stock concentrations). Stability studies in PBS (pH 7.4) at 37°C over 24 hours are essential to rule out hydrolysis. UV-Vis spectroscopy (λ = 260–300 nm) monitors degradation, with adjustments for pH-sensitive tautomerism in the triazinone core .
Advanced: What strategies are effective for scaling up pyrido-triazinone synthesis while maintaining regiochemical control?
Answer:
Scale-up requires:
- Continuous flow reactors : To manage exothermic reactions (e.g., alkylation) and improve heat dissipation.
- Catalyst immobilization : Pd-loaded resins for Suzuki couplings to reduce metal leaching .
- In-line analytics : Real-time NMR or IR monitoring to detect intermediates and adjust feed rates.
Pilot studies using fractional factorial designs (e.g., varying temperature, solvent ratios) optimize parameters before industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
